5-HT2A antagonist 3

描述

Structure

3D Structure

属性

IUPAC Name |

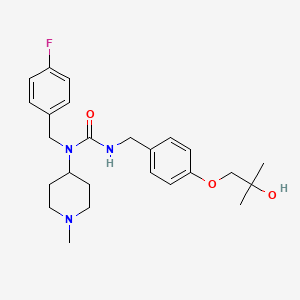

1-[(4-fluorophenyl)methyl]-3-[[4-(2-hydroxy-2-methylpropoxy)phenyl]methyl]-1-(1-methylpiperidin-4-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34FN3O3/c1-25(2,31)18-32-23-10-6-19(7-11-23)16-27-24(30)29(22-12-14-28(3)15-13-22)17-20-4-8-21(26)9-5-20/h4-11,22,31H,12-18H2,1-3H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMCCOKGYRQRGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134815-69-2 | |

| Record name | AC-423 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1134815692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AC-423 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF3257EP2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Biotransformation of Pimavanserin to M26

The conversion of pimavanserin (B1677881) to its active metabolite M26 is a complex process primarily occurring in the liver. frontiersin.orgfrontiersin.org This biotransformation is crucial as M26 itself exhibits significant pharmacological activity. texas.govmedchemexpress.combiocat.com

Enzymatic Formation of Pimavanserin Metabolite M26 (AC-279)

The formation of M26 from pimavanserin is predominantly mediated by a group of enzymes known as cytochrome P450s, with significant contributions from other enzyme systems.

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of pimavanserin. Specifically, CYP3A4 and CYP3A5 are the primary enzymes responsible for its metabolism. drugbank.comnuplazid.compatsnap.compdr.net CYP3A4 is identified as the major enzyme responsible for the formation of the active metabolite M26 (AC-279). nuplazid.comfda.govnih.govresearchgate.netfrontiersin.org To a lesser extent, CYP2J2 and CYP2D6 also contribute to the metabolic processes of pimavanserin. drugbank.comnuplazid.comnih.gov

In addition to the cytochrome P450 enzymes, the flavin-containing monooxygenase (FMO) system also participates in the metabolism of pimavanserin, although to a lesser extent. nuplazid.comresearchgate.netfrontiersin.org

In Vitro Metabolic Stability and Conversion Studies

In vitro studies using liver microsomes from various species, including humans, have been conducted to assess the metabolic stability of pimavanserin. These studies have shown that pimavanserin is relatively stable in human, monkey, and rat liver microsomes. fda.gov However, it degrades rapidly in dog liver microsomes, which also produce a different primary metabolite. fda.gov Studies have demonstrated that the contents of a pimavanserin capsule can be dispersed in various liquids and soft foods, such as water, applesauce, and orange juice, and maintain over 95% recovery for up to 24 hours, indicating its stability for oral administration in different vehicles. nih.govspringermedizin.denih.gov

Species-Specific Metabolic Profiles of M26

The metabolism of pimavanserin and the subsequent formation of M26 can vary between different species, which is an important consideration in preclinical research.

Comparative Metabolism in Preclinical Animal Models (e.g., Rats, Mice)

Studies in rats have identified numerous metabolites of pimavanserin. One study detected 23 metabolites in rat plasma, bile, urine, and feces, with metabolic pathways including dehydrogenation, demethylation, and hydroxylation. nih.gov While M26 (AC-279) is formed in rats, another metabolite, AC-423, is also found in high levels, which is different from the primary metabolite profile in humans and monkeys. fda.gov In mice, pimavanserin has been shown to augment the efficacy of atypical antipsychotic drugs in models of schizophrenia. nih.gov Preclinical studies in rats also indicated the induction of multi-organ phospholipidosis at high doses. fda.govfda.gov

Table 1: Key Enzymes in Pimavanserin Metabolism

| Enzyme Family | Specific Enzyme(s) | Role in Pimavanserin Metabolism |

|---|---|---|

| Cytochrome P450 | CYP3A4, CYP3A5 | Predominant enzymes in metabolism, with CYP3A4 being the major contributor to the formation of M26. drugbank.comnuplazid.compatsnap.compdr.netnih.govresearchgate.netfrontiersin.org |

| CYP2D6, CYP2J2 | Contribute to a lesser extent to the metabolism of pimavanserin. drugbank.comnuplazid.comnih.gov | |

| Flavin-Containing Monooxygenase | FMO | Participates in the metabolism of pimavanserin. nuplazid.comresearchgate.netfrontiersin.org |

Microbial Biotransformation as a Model for Mammalian Metabolism

Microbial biotransformation serves as an effective and practical in vitro tool for studying the metabolism of drugs like pimavanserin, offering a parallel to mammalian metabolic processes. mdpi.comresearchgate.net Filamentous fungi, particularly species from the Cunninghamella genus, are widely used for this purpose because they possess cytochrome P450 enzyme systems that exhibit functional similarities to those in mammals, including CYP3A4. researchgate.net This makes them suitable models for predicting and producing drug metabolites. researchgate.net The use of these microbial systems is cost-effective, scalable, and allows for the identification of metabolites that might be produced in vivo. researchgate.netresearchgate.net

Fungal Strain Efficacy in Pimavanserin Transformation

Research into the microbial transformation of pimavanserin has demonstrated the varying efficacy of different fungal strains. In one study, eight different fungal strains were screened for their ability to metabolize pimavanserin, with six showing positive results. mdpi.comsciprofiles.com Among these, strains of Cunninghamella blakesleeana and Cunninghamella elegans were particularly effective. mdpi.com

Cunninghamella blakesleeana AS 3.970 was identified as the most efficient transformer of pimavanserin, achieving the highest product yield. mdpi.comresearchgate.net The transformation rate was optimized by evaluating factors such as substrate concentration, culture time, pH, temperature, and shaking speed, ultimately reaching a transformation rate of 30.31%. mdpi.comsciprofiles.com Other strains like Cunninghamella blakesleeana AS 3.910 and AS 3.153, as well as Cunninghamella elegans AS 3.156 and AS 3.2028, also demonstrated the ability to transform pimavanserin. mdpi.com In contrast, Aspergillus niger AS 3.739 and E. cristatum AS 3.793 showed no capacity for transforming the compound. researchgate.net

| Fungal Strain | Transformation Ability | Notes |

|---|---|---|

| Cunninghamella blakesleeana AS 3.970 | Positive | Showed the highest product yield (16.24% by resting cell transformation) and an optimized rate of 30.31%. mdpi.comresearchgate.net |

| Cunninghamella blakesleeana AS 3.910 | Positive | Demonstrated transformation ability. mdpi.com |

| Cunninghamella blakesleeana AS 3.153 | Positive | Demonstrated transformation ability. mdpi.com |

| Cunninghamella elegans AS 3.156 | Positive | Demonstrated transformation ability. mdpi.com |

| Cunninghamella elegans AS 3.2028 | Positive | Demonstrated transformation ability. mdpi.com |

| Mucor circinelloides AS 3.3421 | Positive | Could only transform pimavanserin by growth cell transformation. mdpi.comresearchgate.net |

| Aspergillus niger AS 3.739 | Negative | Could not transform pimavanserin. researchgate.net |

| E. cristatum AS 3.793 | Negative | Could not transform pimavanserin. researchgate.net |

Identification of Hydroxylation Products and Other Metabolites

The biotransformation of pimavanserin by fungal strains, particularly Cunninghamella blakesleeana AS 3.970, yields multiple metabolites. mdpi.com Analysis using liquid chromatography-mass spectrometry (LC-MS/MS) has successfully identified ten previously unreported metabolites, designated M1 through M10. mdpi.com

The primary transformation observed is hydroxylation, a common reaction mediated by the P450 enzymes present in Cunninghamella species. mdpi.com The major metabolite, M1, was identified as a hydroxylation product of pimavanserin. mdpi.comsciprofiles.com Its structure was determined to be 1-(4-fluorobenzyl)-3-(4-(2-hydroxy-2-methylpropoxy)benzyl)-1-(1-methylpiperidin-4-yl)urea. mdpi.comsciprofiles.com Mass spectrometry data indicated that the core structures of the 4-fluorobenzyl and 1-methylpiperidine-4-yl parts of the pimavanserin molecule remained unchanged in this metabolite. mdpi.com This highlights the regioselective nature of the microbial enzymatic action. researchgate.net

| Metabolite ID | Description | Identification Status |

|---|---|---|

| M1 | Major hydroxylation product. | Structure identified as 1-(4-fluorobenzyl)-3-(4-(2-hydroxy-2-methylpropoxy)benzyl)-1-(1-methylpiperidin-4-yl)urea. mdpi.comsciprofiles.com |

| M2-M10 | Additional pimavanserin-derived metabolites. | Detected via LC-MS/MS; structures not yet fully elucidated. mdpi.com |

Pharmacological Characterization of Pimavanserin Metabolite M26

Receptor Binding Profiles

The major active metabolite of pimavanserin (B1677881), M26 (AC-279), demonstrates a selective and specific interaction with serotonin (B10506) receptors texas.govfda.gov. Its binding profile is characterized by a high affinity for the 5-HT2A receptor, a lower affinity for the 5-HT2C receptor, and a notable absence of significant binding to other major neurotransmitter receptors fda.govacadia.com.

Metabolite M26, like its parent compound, is characterized as a potent inverse agonist and antagonist at the serotonin 5-HT2A receptor texas.govfda.gov. An inverse agonist is a compound that binds to the same receptor as an agonist but elicits the opposite pharmacological response. This action reduces the baseline constitutive activity of the receptor nih.gov. The high binding affinity for the 5-HT2A receptor is a defining feature of its pharmacological profile, with the parent compound pimavanserin exhibiting a Ki value of 0.087 nM fda.govacadia.com. This potent interaction with the 5-HT2A receptor is central to its mechanism of action.

The metabolite also interacts with the serotonin 5-HT2C receptor, but with a lower affinity compared to the 5-HT2A receptor texas.govfda.gov. The binding affinity of pimavanserin for the 5-HT2C receptor is reported with a Ki value of 0.44 nM fda.govacadia.com. This selectivity for 5-HT2A over 5-HT2C receptors is a key aspect of its pharmacological specificity.

A significant characteristic of the metabolite's profile is its lack of significant affinity for a wide range of other neurotransmitter receptors texas.gov. In vitro studies of pimavanserin show no appreciable binding (defined as a Ki value >300 nM) to serotonin 5-HT2B, dopaminergic (including the D2 subtype), muscarinic, histaminergic, or adrenergic receptors acadia.comdrugbank.com. This high degree of selectivity minimizes the potential for off-target effects commonly associated with other antipsychotic agents that interact with these receptor systems.

There is evidence of low-affinity binding to the sigma-1 receptor texas.gov. The parent compound, pimavanserin, demonstrates a Ki value of 120 nM for the sigma-1 receptor, indicating a significantly lower affinity compared to its primary targets, the 5-HT2A and 5-HT2C receptors acadia.comnewdrugapprovals.org.

| Receptor | Binding Affinity (Ki, nM) |

|---|---|

| Serotonin 5-HT2A | 0.087 fda.govacadia.com |

| Serotonin 5-HT2C | 0.44 fda.govacadia.com |

| Sigma-1 | 120 acadia.comnewdrugapprovals.org |

| Dopaminergic (D2), Muscarinic, Histaminergic, Adrenergic | >300 acadia.com |

Functional Activity in Preclinical Assays

| Assay/Receptor | Functional Effect |

|---|---|

| Serotonin 5-HT2A Receptor | Inverse Agonist / Antagonist fda.gov |

| Serotonin 5-HT2C Receptor | Inverse Agonist / Antagonist fda.gov |

Cellular and Molecular Mechanisms of Action

The primary active metabolite of Pimavanserin is N-desmethylpimavanserin, also referred to as AC-279. This metabolite is pharmacologically active and shares a similar mechanism of action with its parent compound, Pimavanserin. The therapeutic effects are understood to be mediated through a combination of inverse agonist and antagonist activity at specific serotonin receptor subtypes.

Research indicates that the mechanism of action for Pimavanserin and its active metabolite involves high-affinity interaction with serotonin 5-HT2A receptors and a lower affinity for serotonin 5-HT2C receptors. nih.govnih.gov Unlike many other antipsychotic agents, Pimavanserin and AC-279 show no significant affinity for dopaminergic (including D2), muscarinic, histaminergic, or adrenergic receptors. nih.gov This selectivity is a key feature of its pharmacological profile.

The interaction with the 5-HT2A receptor is characterized as inverse agonism, a process where the compound not only blocks the action of the natural agonist (serotonin) but also reduces the baseline, constitutive activity of the receptor. This action is thought to modulate downstream signaling pathways. The activity at the 5-HT2C receptor is also characterized by inverse agonism and antagonism, though to a lesser extent than at the 5-HT2A receptor. nih.gov

An FDA pharmacology review included comparative data on the functional antagonistic activity of pimavanserin and its metabolites at 5-HT2A, 5-HT2B, and 5-HT2C receptors, confirming the activity profile of the metabolite. fda.gov While specific binding affinity and potency values for AC-279 are not detailed in readily available literature, its activity is consistently described as being analogous to the parent compound. The detailed pharmacological values for Pimavanserin provide a reference for the molecular interactions of its active metabolite.

| Receptor | Parameter | Value | Notes |

|---|---|---|---|

| 5-HT2A | Binding Affinity (Ki) | 0.087 nM | High affinity. nih.gov |

| 5-HT2A | Functional Activity (pIC50) | 8.7 | Potent inverse agonist activity. medchemexpress.comtargetmol.com |

| 5-HT2C | Binding Affinity (Ki) | 0.44 nM | Approximately 5-fold lower affinity than for 5-HT2A. nih.gov |

| 5-HT2C | Functional Activity (pIC50) | 7.1 | Inverse agonist activity. targetmol.com |

| Sigma 1 | Binding Affinity (Ki) | 120 nM | Low binding affinity. |

| Dopamine (B1211576) (D2), Muscarinic, Histaminergic, Adrenergic Receptors | Binding Affinity (Ki) | >300 nM | No appreciable affinity. nih.gov |

Preclinical Pharmacokinetics of Pimavanserin Metabolite M26

Absorption and Distribution Studies in Animal Models

While studies on the absorption of M26 following direct administration are not available, its formation occurs after the administration of pimavanserin (B1677881).

Plasma Protein Binding : In vitro studies using human plasma have investigated the plasma protein binding of M26 (AC-279). One study reported a plasma protein binding of 79% for the metabolite. However, it was noted that the binding of the parent compound, pimavanserin, and a control compound, haloperidol, were also lower than expected in the same assay, suggesting a potential underestimation of the true binding percentage for M26. fda.gov

Tissue Distribution : Following the administration of radiolabeled pimavanserin to male Long Evans rats, radioactivity was widely distributed to all tissues. fda.gov While this indicates the distribution of the parent drug and its metabolites, specific studies detailing the tissue distribution of M26 in animal models are not extensively documented in the available literature.

Elimination Kinetics and Excretion Pathways in Preclinical Systems

The elimination of pimavanserin and its metabolites occurs through metabolic processes, with subsequent excretion in urine and feces.

Metabolism : A study in rats identified a total of 23 metabolites of pimavanserin. nih.gov M26 (AC-279) is the major active metabolite. researchgate.net

Excretion : Preclinical studies in rats have shown that metabolites of pimavanserin are excreted through both urine and feces. nih.gov This indicates that both renal and fecal routes are important for the elimination of pimavanserin-related compounds.

Half-life and Clearance Characterization

The half-life of a compound is a key indicator of its duration of action. While specific preclinical half-life data for M26 in animal models is not detailed in the provided sources, human pharmacokinetic data provides some context. The mean plasma half-life of M26 in humans is approximately 200 hours. researchgate.net

Comparative Pharmacokinetic Parameters with Parent Pimavanserin

Comparing the pharmacokinetic parameters of M26 to its parent compound, pimavanserin, highlights key differences in their disposition.

| Parameter | Pimavanserin | Metabolite M26 (AC-279) | Species |

| Mean Plasma Half-life | ~57 hours | ~200 hours | Human |

| Plasma Protein Binding | ~95% | ~79% (potentially underestimated) | Human (in vitro) |

Data sourced from human pharmacokinetic studies. fda.govresearchgate.net

Preclinical Pharmacokinetic Modeling and Simulation

While population pharmacokinetic modeling has been utilized to characterize the behavior of pimavanserin, specific preclinical pharmacokinetic modeling and simulation studies focusing solely on the metabolite M26 are not extensively described in the available literature. bohrium.com Such models are valuable tools for predicting drug exposure and informing the design of clinical studies. nih.gov

Based on a comprehensive review of the available scientific literature, there is no specific information detailing a pimavanserin metabolite explicitly designated as "M26." Extensive searches for "Pimavanserin metabolite M26" and related terms for its structural elucidation, characterization, and synthesis have not yielded any results for a compound with this name.

The primary and most significant circulating active metabolite of pimavanserin is widely identified as AC-279 (N-desmethyl pimavanserin). nih.govtexas.govdrugbank.com Scientific studies and regulatory documents, including those from the U.S. Food and Drug Administration (FDA), consistently focus on the pharmacokinetic and pharmacodynamic properties of pimavanserin and AC-279. fda.gov While research has indicated that pimavanserin is extensively metabolized into numerous compounds, a specific metabolite identified as "M26" is not described or characterized in the existing public domain literature. mdpi.com

One study involving the microbial transformation of pimavanserin identified ten previously unreported metabolites, designated M1 through M10, but this list does not extend to M26. mdpi.com

Therefore, due to the absence of any scientific data on "Pimavanserin metabolite M26," it is not possible to provide the detailed article as requested in the outline. The stringent requirement to focus solely on "M26" and the lack of available information on this specific compound prevent the generation of content related to its structural elucidation, characterization, or synthesis.

Analytical Methodologies for Detection and Quantification of Pimavanserin Metabolite M26 in Biological Matrices

Development and Validation of Bioanalytical Assays (e.g., LC-MS/MS)

The quantification of Pimavanserin (B1677881) and its primary active metabolite, AC-279, in biological matrices such as plasma is predominantly achieved through the development and validation of highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. These methods are essential for detailed pharmacokinetic studies in preclinical research.

One such method was developed for the simultaneous quantification of Pimavanserin (ACP-103) and AC-279 in mouse plasma. This assay utilizes an LC-MS/MS system to achieve high sensitivity and selectivity. Chromatographic separation is a critical component of the assay. In a validated method, separation was performed on a Phenomenex C18 column using a gradient mobile phase composed of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724). Another developed method for the parent compound in rat plasma used an ACQUITY BEH C18 column with an isocratic mobile phase of acetonitrile and water containing 10 mM ammonium (B1175870) acetate (B1210297).

The mass spectrometer is operated in the positive ion mode, using multiple reaction monitoring (MRM) to detect and quantify the specific analytes. This technique ensures high specificity by monitoring a unique precursor ion to product ion transition for each compound. For instance, in an assay for Pimavanserin, the transition monitored was m/z 428.2→223.0. A similar principle is applied for its metabolite, AC-279, ensuring that the method is free from endogenous interferences from the biological matrix.

| Parameter | Description | Source |

|---|---|---|

| Instrument | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | |

| Analytical Column | Phenomenex C18 or ACQUITY BEH C18 (100 × 2.1 mm, 1.7 µm) | |

| Mobile Phase | A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile (Gradient) OR Acetonitrile-water with 10 mM ammonium acetate (Isocratic) | |

| Ionization Mode | Positive Ion Electrospray Ionization (ESI+) | |

| Detection Mode | Multiple Reaction Monitoring (MRM) | |

| Internal Standard | Vilazodone (B1662482) hydrochloride or Clarithromycin |

Sample Preparation Strategies for Metabolite Isolation (e.g., Protein Precipitation)

Effective isolation of the target metabolite from complex biological matrices like plasma is crucial for accurate quantification and to prevent instrument contamination. For Pimavanserin and AC-279, protein precipitation (PPT) is a commonly employed, straightforward, and efficient strategy. This technique involves adding an organic solvent to the plasma sample to denature and precipitate endogenous proteins, leaving the analytes of interest in the supernatant for analysis.

In a typical procedure for analyzing mouse plasma, a small sample volume (e.g., 10 μL) is first aliquoted. An organic solvent, such as acetonitrile, is then added. This is followed by the addition of an acetonitrile solution containing a known concentration of an internal standard (IS), such as vilazodone hydrochloride. The mixture is vortexed vigorously to ensure thorough mixing and complete protein precipitation. Following vortexing, the sample is centrifuged at high speed (e.g., 14,000 × g) to pellet the precipitated proteins. A portion of the resulting clear supernatant is then carefully transferred, potentially diluted further, and injected into the LC-MS/MS system for analysis.

Alternatively, methanol (B129727) can also be used as the precipitating agent. In one method, 100 μL of rat plasma was mixed with an internal standard and methanol, vortexed, and centrifuged to separate the proteins before injecting the supernatant for analysis. The choice of solvent and the ratio of solvent to plasma are optimized to ensure maximum recovery of the analyte and the internal standard while achieving efficient protein removal.

Method Sensitivity, Selectivity, and Reproducibility in Preclinical Research

The validation of bioanalytical assays is performed in accordance with regulatory guidelines to ensure the reliability of the data generated in preclinical studies. Key validation parameters include sensitivity, selectivity, accuracy, precision (reproducibility), and stability.

Sensitivity is determined by the lower limit of quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. For the metabolite AC-279, validated methods have demonstrated an LLOQ as low as 0.5 ng/mL in plasma.

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. In LC-MS/MS assays, selectivity is achieved through a combination of chromatographic retention time and the specificity of the MRM transition, ensuring no significant interference from endogenous matrix components at the retention time of the analyte or internal standard.

Reproducibility is assessed by evaluating the precision and accuracy of the method. Precision refers to the closeness of repeated measurements and is expressed as the percent coefficient of variation (%CV) or relative standard deviation (RSD%). Accuracy is the closeness of the measured value to the nominal concentration, expressed as percent relative error (RE%). For AC-279, the intra-day and inter-day accuracy has been reported to be within 90.87% to 105.50%, with precision within acceptable limits for preclinical studies. An FDA review noted a method for AC-279 with a %CV ranging from 2.4% to 7.5%.

| Validation Parameter | Typical Value/Range for AC-279 | Source |

|---|---|---|

| Matrix | Plasma (Mouse, Human) | |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | |

| Calibration Range | 0.5 - 200 ng/mL or 0.5 - 500 ng/mL | |

| Accuracy (RE%) | Within ±15% (Typically 90.87% to 105.50%) | |

| Precision (%CV / RSD%) | <15% (Reported as 2.4 - 7.5%) |

Quantitative Analysis Principles for Metabolite Concentration Determination

The determination of metabolite concentration in an unknown sample relies on the principle of stable isotope dilution using an internal standard and a calibration curve. An internal standard (IS)—a compound that is structurally similar to the analyte but has a different mass (e.g., a deuterated version) or is a different molecule with similar analytical properties—is added at a constant, known concentration to all samples, including calibration standards, quality controls, and unknown study samples.

A calibration curve is constructed by analyzing a series of calibration standards prepared by spiking blank biological matrix with known concentrations of the analyte. The curve is generated by plotting the ratio of the analyte peak area to the IS peak area against the nominal concentration of the analyte. A linear regression analysis, often with weighting (e.g., 1/x²), is applied to the data points to establish the relationship. The correlation coefficient (r) for the calibration curve should be close to 1.0, with values greater than 0.9980 being typical.

For each analytical run, the peak area ratio of the analyte to the IS in the unknown samples is measured. The concentration of the metabolite in these samples is then calculated by interpolating this ratio back onto the regression line of the calibration curve generated for that batch. This approach corrects for variability in sample processing (e.g., extraction recovery) and instrument response, ensuring accurate and precise quantification of the metabolite.

Role of Pimavanserin Metabolite M26 in Advancing Drug Metabolism Research

Contribution to Understanding Parent Compound's Metabolic Fate

The characterization of AC-279 has been fundamental to elucidating the metabolic pathway and ultimate fate of Pimavanserin (B1677881) in the body. Research and clinical data show that Pimavanserin is extensively metabolized, with very little of the unchanged drug being excreted.

Metabolic Pathway: Pimavanserin is primarily metabolized in the liver by the cytochrome P450 system. nih.gov Specifically, the CYP3A4 and CYP3A5 enzymes are the main contributors to its biotransformation. drugbank.comfda.gov The key metabolic reaction is N-demethylation, which removes a methyl group from the piperidine (B6355638) nitrogen of the Pimavanserin molecule to form AC-279. drugbank.comfda.gov While other enzymes like CYP2J2 and CYP2D6 play minor roles, the CYP3A4/5 pathway is predominant. nih.govdrugbank.com

Pharmacokinetic Significance: The formation of AC-279 is a critical aspect of Pimavanserin's pharmacokinetic profile. This metabolite is not only active but also has a significantly longer elimination half-life than the parent compound. nih.govdrugbank.com This extended half-life means that AC-279 persists in the bloodstream for a longer duration, contributing substantially to the sustained therapeutic effect of the drug.

The table below summarizes the key pharmacokinetic parameters of Pimavanserin and its major active metabolite, AC-279.

| Parameter | Pimavanserin (Parent Drug) | AC-279 (Metabolite) |

| Formation | - | N-demethylation via CYP3A4/5 drugbank.comfda.gov |

| Elimination Half-Life | ~57 hours nih.govdrugbank.com | ~200 hours nih.govdrugbank.com |

| Time to Peak (Tmax) | ~6 hours drugbank.com | ~6 hours drugbank.com |

| Excretion | Metabolism is the major route of elimination fda.gov | Less than 1% of the administered dose is recovered in urine as Pimavanserin or AC-279 drugbank.com |

This detailed understanding of how Pimavanserin is converted to a long-lasting active metabolite ensures a more complete picture of the drug's activity, which is vital for predicting its efficacy and potential for drug-drug interactions.

Implications for Drug Discovery and Development of Novel Serotonergic Agents

The case of Pimavanserin and AC-279 provides valuable lessons for the discovery and development of new drugs targeting the serotonin (B10506) system, particularly 5-HT2A receptors.

Secondly, the metabolic pathway of Pimavanserin highlights potential challenges in drug development. Since it is primarily metabolized by CYP3A4, there is a potential for drug-drug interactions with other medications that inhibit or induce this enzyme. This knowledge informs the design of new molecules, where chemists might aim to create compounds that are less reliant on a single metabolic pathway to minimize such interaction risks. The development of Pimavanserin, a selective 5-HT2A inverse agonist, and the characterization of its active metabolite have provided a successful template for creating novel antipsychotics that avoid the dopamine (B1211576) D2 receptor antagonism responsible for motor side effects in older medications. acadia.com

Metabolite Profiling in Preclinical Drug Candidates

The study of Pimavanserin's metabolism serves as a clear example of the necessity of thorough metabolite profiling during the preclinical phases of drug development. Identifying and characterizing metabolites early in the process is critical for several reasons.

Interspecies Differences: Preclinical studies showed that the metabolism of Pimavanserin varies across different species. For instance, in dog liver microsomes, Pimavanserin was degraded rapidly into a different major metabolite than in humans, making the dog a less suitable model for toxicity studies. fda.gov In contrast, the monkey was found to have a metabolic profile most similar to humans, with AC-279 being the most abundant metabolite. fda.gov This highlights the need to perform metabolic studies across various species, including human liver microsomes, to select the most appropriate animal models for safety and efficacy testing.

Comprehensive Safety Assessment: Identifying major human metabolites like AC-279 allows for their synthesis and subsequent testing for both desired pharmacological activity and potential off-target toxicities. This ensures that the safety assessment of a new drug candidate covers not only the parent drug but also any significant circulating metabolites. A study using advanced mass spectrometry techniques identified a total of 23 metabolites of Pimavanserin in rats, illustrating the complexity of metabolic pathways and the importance of comprehensive profiling. nih.gov This rigorous approach helps to de-risk drug candidates before they advance to costly clinical trials.

Future Directions and Unexplored Research Avenues for Pimavanserin Metabolite M26

Investigation of Novel Metabolic Pathways

Pimavanserin's metabolism is known to be complex, involving multiple enzyme systems beyond the primary CYP3A4 pathway, including CYP2J2, CYP2D6, and flavin-containing monooxygenases (FMOs). nih.govresearchgate.net Future research should aim to elucidate the full scope of these interactions and identify potentially undiscovered, minor metabolic pathways.

Key Research Questions for Novel Metabolic Pathways:

What is the full range of metabolites produced by secondary enzymes like CYP2J2 and FMOs?

Do any of these minor metabolites exhibit pharmacological activity or contribute to inter-individual variability in response?

Could alternative biotransformation reactions, such as conjugation with dicarboxylic acids, play a role, as has been observed with other psychoactive amines? mdpi.com

How do genetic polymorphisms in these secondary metabolic enzymes affect the metabolite profile and concentration?

Investigations could involve high-resolution mass spectrometry studies on diverse patient populations to capture a wider array of metabolic products that may have been previously overlooked. nih.gov

Advanced Pharmacological Studies in Specialized In Vitro Models

The primary active metabolite, AC-279, is known to possess a pharmacological profile similar to Pimavanserin (B1677881), acting as an inverse agonist and antagonist at 5-HT2A receptors. nih.govfda.gov However, subtle differences in its activity and selectivity are not fully characterized. Advanced in vitro models can provide a more nuanced understanding.

Future pharmacological studies could employ sophisticated models to explore the functional consequences of receptor binding.

| In Vitro Model | Research Objective | Potential Insights |

|---|---|---|

| Human-induced Pluripotent Stem Cell (hiPSC)-derived neurons | To assess the metabolite's effect on neuronal firing, synaptic plasticity, and network activity in a human-relevant context. | Could reveal cell-type-specific effects or impacts on neuronal signaling pathways not observable in simpler models. |

| Brain Organoids | To study the metabolite's influence on 3D neural structures, including cell migration, differentiation, and intercellular communication. | Offers a more complex system to understand potential developmental or structural impacts. |

| Co-culture systems (e.g., neurons and glial cells) | To investigate the metabolite's effect on neuroinflammation and neuron-glia interactions. | Could uncover mechanisms related to the interplay between different brain cell types. |

Development of Enhanced Analytical Techniques for Low-Concentration Metabolites

Detecting and quantifying the full spectrum of metabolites, especially those present at very low concentrations, poses a significant analytical challenge. While methods like ultra-high performance liquid chromatography (UPLC) combined with high-resolution mass spectrometry (HRMS) are powerful, further innovation is needed. nih.gov

Future research should focus on enhancing the sensitivity and specificity of analytical methods.

Potential Advancements in Analytical Techniques:

Improved Sample Preparation: Development of novel solid-phase extraction (SPE) or liquid-liquid extraction (LLE) techniques to selectively enrich low-abundance metabolites from complex biological matrices like plasma or urine.

Advanced Mass Spectrometry: Utilization of newer ion activation methods, such as electron activated dissociation (EAD), which can provide complementary fragmentation patterns to traditional collision-induced dissociation (CID), aiding in the confident structural elucidation of isomeric metabolites. vu.nl

Miniaturization and Automation: Integration of microfluidics ("lab-on-a-chip") technology to reduce sample volume requirements and increase throughput for large-scale metabolomic studies.

These advancements would be critical for building a complete quantitative picture of Pimavanserin's biotransformation and for identifying novel biomarkers of drug exposure or response.

Role of Stereochemistry in M26 Activity (if applicable)

Chirality is a fundamental aspect of pharmacology, as different enantiomers of a drug can exhibit distinct pharmacological, pharmacokinetic, and toxicological properties. nih.govijpsjournal.comnih.gov Pimavanserin is a chiral molecule, and its metabolic processes could potentially be stereoselective, leading to the formation of metabolites with their own specific stereochemistry.

The role of stereochemistry in the activity of Pimavanserin's metabolites is a critical and unexplored area. Future research should investigate:

Stereoselective Metabolism: Does the metabolism of Pimavanserin favor the production of one enantiomer of a metabolite over another?

Enantiomer-Specific Activity: Do the individual enantiomers of metabolites like AC-279 have different binding affinities for the 5-HT2A receptor or other potential off-targets?

Pharmacokinetic Differences: Do the enantiomers of the metabolites have different rates of clearance or distribution?

Techniques such as chiral chromatography coupled with mass spectrometry would be essential for separating and quantifying the individual enantiomers in biological samples. wiley-vch.de Vibrational optical activity (VOA) methods could also be used to assess the stereochemistry of the metabolites directly in solution. mdpi.com

Integration of "Omics" Technologies in Metabolite Research

A systems-level understanding of Pimavanserin's metabolic fate can be achieved by integrating various "omics" technologies. This multi-omics approach can provide a holistic view, connecting genetic predispositions to metabolic outcomes and pharmacological responses. nih.govmdpi.com

| "Omics" Field | Application to Pimavanserin Metabolite Research |

|---|---|

| Genomics/Transcriptomics | Identify genetic variants (e.g., SNPs) in metabolic enzymes (CYP3A4, CYP2D6, etc.) that correlate with altered metabolite profiles or clinical response. |

| Proteomics | Quantify the expression levels of key metabolizing enzymes and transporters in liver and other tissues to understand their contribution to metabolite formation and clearance. |

| Metabolomics | Perform untargeted screening to discover novel, previously uncharacterized metabolites of Pimavanserin and to map their downstream effects on endogenous metabolic pathways. |

By combining these datasets, researchers can build comprehensive computational models to predict how an individual might metabolize Pimavanserin, paving the way for personalized medicine approaches. parasiticplants.org

常见问题

Q. How can researchers reconcile discrepancies between in vitro metabolite profiles and in vivo findings?

- Answer : Hepatocyte or microsomal incubation studies identify primary metabolites, but in vivo studies (e.g., bile-duct cannulated rats) detect phase II conjugates (e.g., glucuronides). Species differences in CYP expression necessitate cross-validation using humanized liver models or PBPK simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。